Auraviketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Auraviketone is a member of tetracenes and a member of p-quinones.
Scientific Research Applications
Polyketide Cyclase AknH Research :
- "Crystal structure of the polyketide cyclase AknH with bound substrate and product analogue: implications for catalytic mechanism and product stereoselectivity" by Kallio et al. (2006) discusses AknH, a polyketide cyclase involved in aclacinomycin biosynthesis in Streptomyces galilaeus, which converts aklanonic acid methyl ester to aklaviketone. This study provides insights into the crystal structure of AknH and its implications for catalytic mechanisms and product stereoselectivity (Kallio et al., 2006).
Ozone Monitoring Research :
- "The Ozone Monitoring Instrument: overview of 14 years in space" by Levelt et al. (2017) highlights the successes of the Ozone Monitoring Instrument (OMI) on board the Aura satellite. This research has been instrumental in measuring trace gases important for the ozone layer, air quality, and climate change (Levelt et al., 2017).
Auramine-O Dye Removal Study :
- "Removal of basic dye Auramine-O by ZnS:Cu nanoparticles loaded on activated carbon: optimization of parameters using response surface methodology with central composite design" by Asfaram et al. (2015) focuses on the ultrasound-assisted removal of Auramine-O (AO) dye from aqueous solutions. This study could be indirectly related due to the presence of Auramine-O in the research context (Asfaram et al., 2015).
properties
Product Name |
Auraviketone |
---|---|
Molecular Formula |
C21H16O8 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
methyl (2R)-2,5,7-trihydroxy-2-methyl-4,6,11-trioxo-1,3-dihydrotetracene-1-carboxylate |
InChI |
InChI=1S/C21H16O8/c1-21(28)7-12(23)14-9(16(21)20(27)29-2)6-10-15(19(14)26)18(25)13-8(17(10)24)4-3-5-11(13)22/h3-6,16,22,26,28H,7H2,1-2H3/t16?,21-/m1/s1 |
InChI Key |
NIJCZTKHKOATFT-CAWMZFRYSA-N |
Isomeric SMILES |
C[C@]1(CC(=O)C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |
Canonical SMILES |
CC1(CC(=O)C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.